molecular formula C10H16ClNO2 B1644469 2-(2-Ethoxyethoxy)aniline hydrochloride CAS No. 1049789-64-1

2-(2-Ethoxyethoxy)aniline hydrochloride

Cat. No. B1644469
CAS RN: 1049789-64-1
M. Wt: 217.69 g/mol
InChI Key: PKOJBCJLIJTIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyethoxy)aniline hydrochloride is a biochemical compound with the molecular formula C10H15NO2 HCl and a molecular weight of 217.7 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(2-Ethoxyethoxy)aniline hydrochloride consists of an aniline group (a benzene ring with an attached amine group) and an ethoxyethoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Ethoxyethoxy)aniline hydrochloride include a molecular weight of 217.7 and a molecular formula of C10H15NO2 HCl .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Quinoxaline Derivatives Synthesis : 2-Cyano-3-hydroxyquinoxaline derivatives, upon reaction with anilines, are transformed into 2-anilino-quinoxalines, indicating the utility of aniline derivatives in synthesizing complex organic molecules with potential pharmaceutical applications (Ahmad et al., 1965).
  • Src Kinase Inhibitors : Optimization of anilino groups in quinolinecarbonitriles has led to potent inhibitors of Src kinase activity, underscoring the importance of aniline derivatives in developing targeted cancer therapies (Boschelli et al., 2001).

Materials Science and Polymer Research

  • Polyurethane Cationomers Synthesis : Aniline groups play a crucial role in the synthesis of polyurethane cationomers with fluorescent properties, highlighting their importance in creating advanced materials with specific optical properties (Buruianǎ et al., 2005).
  • Polyaniline Production : Aniline oxidation in ethylene glycol or glycerol has been studied, showing how solvent choice affects the conductivity and morphology of polyaniline, a conductive polymer with applications in electronics and materials science (Konyushenko et al., 2011).

Environmental Science

  • Water Decontamination : The reactivity of aniline-based pharmaceuticals with sulfate radical anion for water decontamination has been investigated, demonstrating the potential of aniline derivatives in environmental cleanup processes (Ahmed et al., 2012).

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)aniline hydrochloride is not specified in the search results. Aniline, a related compound, has various uses in the manufacture of precursors to polyurethane .

Safety and Hazards

2-(2-Ethoxyethoxy)aniline hydrochloride is intended for research use only and not for diagnostic or therapeutic use . Aniline hydrochloride, a related compound, is considered hazardous and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(2-ethoxyethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;/h3-6H,2,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOJBCJLIJTIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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